molecular formula C14H18N2O2 B11698296 N'-Cyclohexylidene-2-phenoxyacetohydrazide

N'-Cyclohexylidene-2-phenoxyacetohydrazide

Cat. No.: B11698296
M. Wt: 246.30 g/mol
InChI Key: JYMNNMGDBDWUAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-Cyclohexylidene-2-phenoxyacetohydrazide typically involves the reaction of 2-phenoxyacetic acid hydrazide with cyclohexanone. The reaction is carried out in methanol with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after cooling and evaporating the solvent

Chemical Reactions Analysis

N’-Cyclohexylidene-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-Cyclohexylidene-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme β-glucuronidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

N’-Cyclohexylidene-2-phenoxyacetohydrazide can be compared to other similar compounds, such as:

The uniqueness of N’-Cyclohexylidene-2-phenoxyacetohydrazide lies in its specific structure, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-phenoxyacetamide

InChI

InChI=1S/C14H18N2O2/c17-14(11-18-13-9-5-2-6-10-13)16-15-12-7-3-1-4-8-12/h2,5-6,9-10H,1,3-4,7-8,11H2,(H,16,17)

InChI Key

JYMNNMGDBDWUAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=CC=C2)CC1

Origin of Product

United States

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